Isotopic Purity and Mass Differential vs. Unlabeled 3-Phenoxybenzaldehyde
3-Phenoxybenzaldehyde-d5 provides a nominal +5 Da mass shift relative to unlabeled 3-phenoxybenzaldehyde (MW 198.22 → 203.25), exceeding the minimum ≥3 Da separation required to avoid spectral overlap between the IS and the native analyte in low-resolution MS instruments . Vendor-certified isotopic purity is specified as >97% atom D, with chemical purity >95% (BOC Sciences, LOT-dependent), while the synthesis route via Ullmann condensation of D6-phenol (98 atom% D) with 3-bromobenzaldehyde achieves >98% chemical purity and >98% isotopic abundance in the isolated D5-3-phenoxybenzaldehyde intermediate [1]. Unlabeled 3-phenoxybenzaldehyde (CAS 39515-51-0) has 0% atom D enrichment and produces an identical m/z signal to the endogenous analyte, precluding its use as an internal standard in IDMS. The isotopic purity specification is verifiable by HR-MS using the relative abundance of H/D isotopolog ions (D0–D5), a method validated to produce results consistent with certified isotopic purity values [2].
| Evidence Dimension | Isotopic enrichment (atom% D) and mass shift |
|---|---|
| Target Compound Data | 3-Phenoxybenzaldehyde-d5: ≥97 atom% D (vendor spec); >98 atom% D (synthesis batch); MW 203.25; Δmass = +5 Da |
| Comparator Or Baseline | Unlabeled 3-phenoxybenzaldehyde (CAS 39515-51-0): 0 atom% D; MW 198.22; Δmass = 0 Da |
| Quantified Difference | Isotopic enrichment advantage: ≥97 percentage points; mass separation: +5 Da (vs. 0 Da for unlabeled) |
| Conditions | HR-MS (ESI-QTOF) and ¹H NMR; synthesis: D6-phenol + KOD, Ullmann condensation with 3-bromobenzaldehyde, anhydrous toluene |
Why This Matters
Only a compound with ≥3 Da mass shift and ≥97 atom% D isotopic enrichment meets the minimum specification for use as an isotope-dilution internal standard in quantitative LC-MS/MS or GC-MS/MS bioanalysis; unlabeled 3-PBAld fails both criteria.
- [1] Synthesis of Isotope-labeled D5-Cypermethrin. Fine Chemical Intermediates (Jingxi Huagong Zhongjianti) 2019. Chemical purity > 98%, isotopic abundance > 98% atom D; yield 20%. View Source
- [2] Zhang Q, et al. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using ESI-HRMS. Rapid Commun Mass Spectrom 2023; 37(7): e9477. doi:10.1002/rcm.9477. View Source
